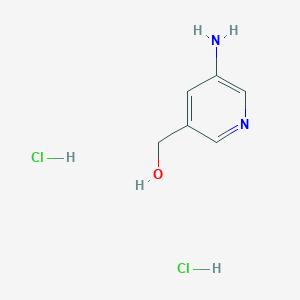
(5-Aminopyridin-3-yl)methanol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Aminopyridin-3-yl)methanol dihydrochloride is a chemical compound with the IUPAC name (5-aminopyridin-3-yl)methanol;dihydrochloride. It is primarily used for research and development purposes, particularly in the fields of chemistry and biology .
Preparation Methods
The synthesis of (5-Aminopyridin-3-yl)methanol dihydrochloride involves several steps. One common method includes the reaction of 5-aminopyridine with formaldehyde under controlled conditions to form the intermediate (5-aminopyridin-3-yl)methanol. This intermediate is then treated with hydrochloric acid to yield the dihydrochloride salt . Industrial production methods typically involve similar steps but are optimized for larger scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
(5-Aminopyridin-3-yl)methanol dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The amino group can participate in substitution reactions, forming various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(5-Aminopyridin-3-yl)methanol dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5-Aminopyridin-3-yl)methanol dihydrochloride involves its interaction with specific molecular targets. It can act as a ligand, binding to proteins or enzymes and modulating their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
(5-Aminopyridin-3-yl)methanol dihydrochloride is unique due to its specific structure and reactivity. Similar compounds include:
5-Aminopyrazoles: These compounds are also used in organic synthesis and have similar reactivity.
Pyridine derivatives: Other derivatives of pyridine, such as 2-aminopyridine, have comparable chemical properties but differ in their specific applications.
This compound’s unique structure allows for specific interactions in various chemical and biological processes, making it a valuable tool in research and development.
Properties
Molecular Formula |
C6H10Cl2N2O |
|---|---|
Molecular Weight |
197.06 g/mol |
IUPAC Name |
(5-aminopyridin-3-yl)methanol;dihydrochloride |
InChI |
InChI=1S/C6H8N2O.2ClH/c7-6-1-5(4-9)2-8-3-6;;/h1-3,9H,4,7H2;2*1H |
InChI Key |
TUMQRBPGRGHDCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1N)CO.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromopyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B13247071.png)
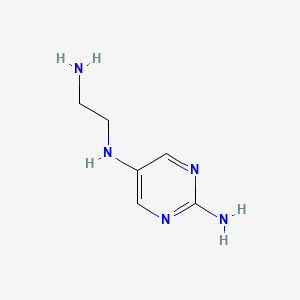
![2-[(4-Aminobutyl)sulfanyl]-5-methyl-1,3,4-thiadiazole](/img/structure/B13247081.png)
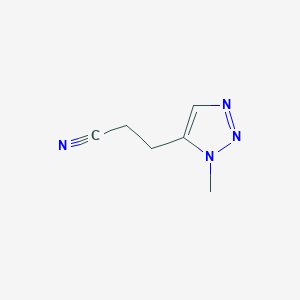
![6-Oxa-2-thiaspiro[4.5]decane-9-sulfonyl chloride](/img/structure/B13247101.png)

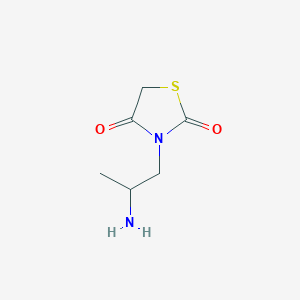
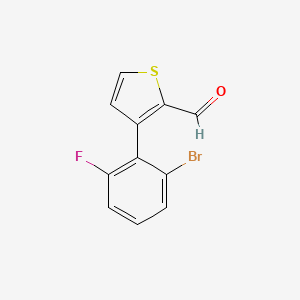
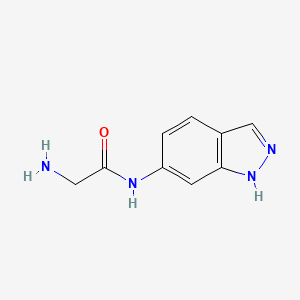

![Tert-butyl[(2,3-dimethylphenyl)methyl]amine](/img/structure/B13247138.png)
![4-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}cyclohexan-1-ol](/img/structure/B13247139.png)
amine](/img/structure/B13247143.png)
![{5,7-dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol](/img/structure/B13247149.png)
